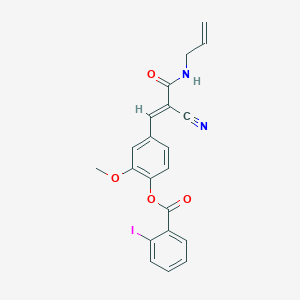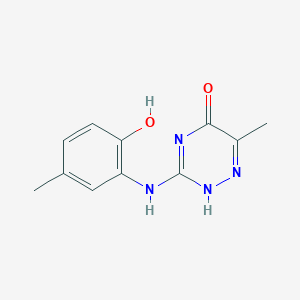
CID 734777
Vue d'ensemble
Description
CID 734777 is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 734777 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 734777 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) in Cellular Biology :
- CID is a valuable tool to study biological processes with applications in dissecting signal transductions, elucidating membrane, and protein trafficking with reversible and spatiotemporal control of protein function in cells (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation :
- Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing, allowing fine-tuning of gene expression at gradient levels or multiplex biological signals with different logic gating operations. It has significant implications in human cells and in vivo applications (Ma et al., 2023).
Solving Cell Biology Problems :
- CID techniques have been instrumental in providing insight into lipid second messengers and small GTPases, explaining the signaling paradox in cell biology. Technical advances in CID have improved specificity and allowed simultaneous orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Applications in Transplantation for Primary Combined Immunodeficiency :
- CID techniques have been applied in the context of hematopoietic stem cell transplantation for primary combined immunodeficiency (CID), demonstrating a feasible and efficacious option for the treatment of patients at high risk of graft-versus-host disease, infection, or both in an HLA-mismatched setting (Touzot et al., 2015).
Water Use Efficiency and Productivity in Agriculture :
- Carbon isotope discrimination (CID) has been used as a selection criterion for improving water use efficiency (WUE) and productivity of barley under field and drought-stress conditions. It demonstrates the potential of CID as a reliable method for selecting high WUE and productivity in barley breeding programs (Anyia et al., 2007).
Propriétés
IUPAC Name |
2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDAGRJBTWLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 734777 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7749009.png)











